![molecular formula C8F18O4 B1317660 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane CAS No. 64028-04-2](/img/structure/B1317660.png)

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane

Übersicht

Beschreibung

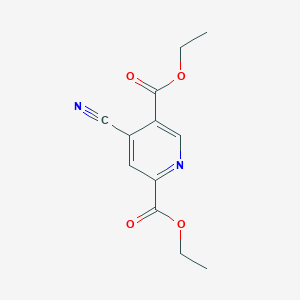

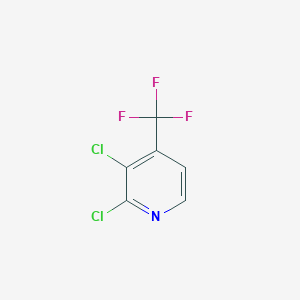

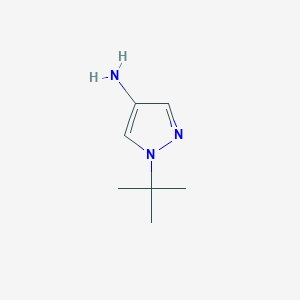

“1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane” is a fluorinated compound . It’s also known as Perfluorotriglyme . It’s commonly used as an electrolyte solvent in lithium-ion batteries .

Molecular Structure Analysis

The molecular formula of this compound is C8F18O4 . It has a complex structure with multiple fluorine and oxygen atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.05400 . It has a density of 1.764g/cm3 and a boiling point of 106ºC . The melting point is not available . It has a flash point of 67.5ºC .Wissenschaftliche Forschungsanwendungen

Radiation-Induced Reactions

Radiation-induced reactions involving fluorine-containing ethanes have been studied to understand the formation of hydrogen fluoride upon gamma-ray irradiation. This process involves the formation of an intermediate semiion pair, with observations made on various fluorine-substituted ethanes and ethenes, including compounds similar to our subject of interest (Chu & Heckel, 1976).

Chemical Synthesis and Reactions

Research into the addition of fluorine to tolanes has revealed a range of products, including various tetrafluoroethanes, which are significant in chemical synthesis processes. These findings highlight the compound's role in the formation of fluorinated organic compounds under specific conditions (McEwen, Guzikowski, & Wolf, 1984).

Novel Fluoroether-Substituted Compounds

A notable application is in the synthesis of novel fluoroether-substituted phthalocyanines, showcasing the compound's utility in creating materials with potential applications in photodynamic therapy and as dye sensitizers for solar cells. This research demonstrates the compound's versatility in synthesizing materials with unique electronic and optical properties (GÜrol, Gümüş, & Ahsen, 2012).

Understanding Molecular Structure

Studies on nuclear magnetic resonance spectroscopy have focused on the conformations and conformational equilibria of halogenated ethanes, including detailed analyses on compounds structurally related to our focus. These studies are crucial for understanding the molecular dynamics and properties of such compounds in various chemical environments (Weigert & Roberts, 1968).

Environmental and Safety Studies

While not directly related to the exact compound , studies on the potential mutagenicity of halogenated ethanes and ethenes in drinking water provide context on the environmental and health safety considerations of related compounds. These studies contribute to a broader understanding of the safety profiles of fluorinated compounds in environmental settings (Strubel & Grummt, 1987).

Wirkmechanismus

Target of Action

It’s known that this compound is used as a co-solvent and additive in various battery systems , suggesting that its targets could be components of these systems.

Mode of Action

The compound interacts with its targets by forming a highly fluorinated interphase . This interaction results in changes that help suppress dendrites without raising the interfacial impedance , which is crucial for the stable cycling of batteries.

Biochemical Pathways

The formation of a highly fluorinated interphase can be considered a key process that this compound influences .

Result of Action

The primary result of the compound’s action is the suppression of dendrites without raising the interfacial impedance . This leads to the stable cycling of NMC and lithium metal phosphate cathodes in battery systems .

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18O4/c9-1(10,27-3(13,14)5(17,18)29-7(21,22)23)2(11,12)28-4(15,16)6(19,20)30-8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSJNFOUJLIQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)3CF3, C8F18O4 | |

| Record name | 2,5,8,11-Tetraoxadodecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,12-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542617 | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

CAS RN |

64028-04-2 | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-2,5,8,11-tetraoxadodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)